N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
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Overview
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a compound that has gained attention for its potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes a tetrahydroquinoline core and a cyclohexanesulfonamide group. It has been studied for its potential therapeutic properties and its role as a chemical intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the reduction of quinoline derivatives. The propionyl group is then introduced via acylation reactions, often using propionyl chloride in the presence of a base such as pyridine. The final step involves the sulfonamide formation, where cyclohexanesulfonyl chloride is reacted with the intermediate compound in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as cancer and autoimmune disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline core and exhibit similar biological activities.
Cyclohexanesulfonamide derivatives: Compounds with the cyclohexanesulfonamide group also display comparable chemical properties.
Uniqueness
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide stands out due to its unique combination of the tetrahydroquinoline core and the cyclohexanesulfonamide group. This structural feature contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-18(21)20-12-6-7-14-10-11-15(13-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h10-11,13,16,19H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBLOPDHHXQXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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